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5-Hydroxymethyl-3(2H)-furanone - 138370-63-5

5-Hydroxymethyl-3(2H)-furanone

Catalog Number: EVT-1209837
CAS Number: 138370-63-5
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Furaneol can be derived from several natural sources, including fruits such as strawberries and pineapples. It is produced through various biosynthetic pathways in plants and can also be synthesized chemically.

Classification

5-Hydroxymethyl-3(2H)-furanone is classified as an organic compound within the category of furanones. It is characterized by its functional groups, which include a hydroxymethyl group (-CH2OH) and a furan ring structure.

Synthesis Analysis

The synthesis of 5-Hydroxymethyl-3(2H)-furanone can be achieved through several methods, including:

  1. Aldol Condensation: This method involves the reaction of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions. The process typically occurs at temperatures ranging from -10°C to 100°C, leading to the formation of aldol compounds that are subsequently dehydrated to yield furanones .
  2. Biotechnological Methods: Recent advancements have introduced biocatalytic processes using enzymes such as UDP-glucose glucosyltransferases. These enzymes facilitate the conversion of furanones into glucosides, which are odorless, enhancing their usability in food applications .
  3. Chemical Synthesis: A more controlled synthesis route involves treating exocyclic alkenes with ozone in a solvent to form hydroperoxy-hemiacetals, which are then reduced to yield furaneol .
Molecular Structure Analysis

The molecular structure of 5-Hydroxymethyl-3(2H)-furanone features:

  • Molecular Formula: C6H8O3
  • Molecular Weight: Approximately 144.13 g/mol
  • Structure: The compound consists of a furan ring with a hydroxymethyl group attached at the 5-position and a carbonyl group at the 3-position.

Structural Data

  • Boiling Point: Approximately 200°C
  • Melting Point: Not well defined due to its volatility.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.
Chemical Reactions Analysis

5-Hydroxymethyl-3(2H)-furanone participates in several chemical reactions:

  1. Glucosylation: The compound can undergo glucosylation through enzymatic reactions, leading to the formation of non-volatile glucosides that retain flavor properties without contributing odor .
  2. Oxidation: Under certain conditions, furaneol can be oxidized to form various derivatives, which may alter its flavor profile.
  3. Reduction Reactions: The presence of functional groups allows for potential reduction reactions that modify its chemical structure for different applications.
Mechanism of Action

The mechanism of action for 5-Hydroxymethyl-3(2H)-furanone primarily revolves around its role as a flavoring agent:

  1. Flavor Profile Contribution: The compound interacts with taste receptors, contributing to sweet and fruity flavors in food products.
  2. Cell Signaling: In microbial systems, furaneol may play a role in cell-to-cell communication, influencing metabolic pathways in bacteria .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid or light yellow solid.
  • Odor: Characteristic sweet aroma reminiscent of caramel or strawberries.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • Reactivity: Can react with oxidizing agents and undergo polymerization under specific conditions.
Applications

5-Hydroxymethyl-3(2H)-furanone is widely utilized in various fields:

  1. Food Industry: As a flavoring agent in products like jams, jellies, beverages, and desserts due to its pleasant aroma .
  2. Fragrance Industry: Incorporated into perfumes and scented products for its sweet scent profile.
  3. Research Applications: Studied for its potential health benefits and roles in metabolic processes within microbial systems .
Introduction to 5-Hydroxymethyl-3(2H)-Furanone

Historical Discovery and Nomenclature

The identification of 5-Hydroxymethyl-3(2H)-furanone emerged from biochemical investigations into microbial metabolism in the late 20th century. Initially characterized as erythroascorbic acid, this compound was recognized as a structural analog of L-ascorbic acid (vitamin C) in fungi and yeast [1]. The name "erythroascorbic acid" reflects its early isolation from Neurospora crassa (red bread mold) and its chemical kinship to ascorbate. Systematic nomenclature designates it as 5-(Hydroxymethyl)-2,3-dihydrofuran-3-one or 5-Hydroxymethyl-3(2H)-furanone, aligning with IUPAC conventions for furanone derivatives. The compound's discovery bridged gaps in understanding non-plant pathways for ascorbate-like molecule biosynthesis, with research revealing its presence across Saccharomyces cerevisiae and other fungi as a redox cofactor [1] [4]. Alternative designations in literature include "erythroascorbate" and "5-HMF-3-one," though its standardized CAS registry number (not explicitly listed in sources) consolidates these references.

Structural Classification and Isomerism

5-Hydroxymethyl-3(2H)-furanone belongs to the 3(2H)-furanone family, characterized by a five-membered lactone ring with a carbonyl group at C3 and an unsaturated bond between C2 and C3 [1] [4]. Its molecular formula is C₅H₆O₃, featuring a hydroxymethyl (–CH₂OH) substituent at C5. This placement distinguishes it from isomers:

  • Positional Isomers: 4-Hydroxy derivatives like Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone) [2] [7] and homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) [5], which bear functional groups at C4.
  • Functional Isomers: Ascorbic acid (5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone), which shares the furanone core but has additional hydroxyl groups and a dihydroxyethyl chain [1].

Table 1: Structural Comparison of Key 3(2H)-Furanone Isomers

CompoundSystematic NameSubstituentsMolecular Formula
5-Hydroxymethyl-3(2H)-furanone5-(Hydroxymethyl)furan-3(2H)-one–CH₂OH at C5C₅H₆O₃
Erythroascorbic acid5-(Hydroxymethyl)-3,4-dihydroxyfuran-2(5H)-one–CH₂OH at C5, –OH at C3,C4C₅H₈O₅
Furaneol®2,5-Dimethyl-4-hydroxy-3(2H)-furanone–CH₃ at C2/C5, –OH at C4C₆H₈O₃
Homofuraneol5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone–C₂H₅ at C5, –CH₃ at C2, –OH at C4C₇H₁₀O₃

Tautomerism is a hallmark of this structural class. 5-Hydroxymethyl-3(2H)-furanone exhibits keto-enol tautomerism, equilibrating between the 3(2H)-furanone form (dominant) and rare 2,5-dihydrofuran enol forms. Ring conformation is nearly planar, with the C5 hydroxymethyl group influencing hydrogen-bonding potential and reactivity [4] [9].

Natural vs. Synthetic Occurrence

Biosynthesis in Biological Systems

In nature, 5-hydroxymethyl-3(2H)-furanone arises primarily via enzymatic pathways in fungi and plants:

  • Yeast Biosynthesis: Saccharomyces cerevisiae synthesizes it as erythroascorbic acid from D-glucose through a five-step pathway involving phosphorylated intermediates. D-Fructose-1,6-diphosphate undergoes enzymatic dephosphorylation and oxidation, yielding the immediate precursor 5-keto-D-fructose, which cyclizes spontaneously [1] [4].
  • Plant Precursors: Though less dominant than in fungi, plants form analogous structures via sugar dehydration. Isotopic labeling studies show D-glucose and D-fructose as precursors, though plant-specific enzymes remain less characterized than in yeast [1] [9].

Table 2: Natural Occurrence and Synthetic Routes of 5-Hydroxymethyl-3(2H)-Furanone

Source TypePrecursors/PathwayKey FeaturesYield/Abundance
Natural Sources
Yeast (e.g., S. cerevisiae)D-Glucose → Erythroascorbate pathwayNADPH-dependent oxidoreductases; antioxidant roleUp to 0.1% dry weight
Fungi (e.g., N. crassa)L-Galactose analog pathwayRedox buffering; alternative to ascorbateStrain-dependent
Synthetic Routes
Maillard ReactionPentose sugars (xylose/ribose) + amino acidsThermal degradation; optimal at pH 6–8, 100°C20 mg/100 mL from xylose
Carbohydrate DehydrationHexoses under acidic conditionsLow specificity; co-forms HMF (5-hydroxymethylfurfural)<5% yield

Laboratory and Industrial Synthesis

Synthetic routes mirror natural processes but exploit harsher conditions:

  • Maillard Reaction: Xylose or ribose reacts with lysine or other amino acids under heat (100°C), generating 5-Hydroxymethyl-3(2H)-furanone as a key intermediate via 1,2-enolization and cyclo-dehydration [10]. Ribose outperforms glucose due to greater open-chain form availability [10].
  • Sugar Dehydration: Acid-catalyzed (e.g., H₂SO₄) dehydration of hexoses yields trace amounts alongside dominant products like 5-hydroxymethylfurfural (HMF) [1].
  • Biocatalytic Production: Recombinant enone oxidoreductases (e.g., from Fragaria × ananassa) reduce unsaturated precursors like 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) using NADPH, offering enantioselectivity [9].

Unlike natural furanones (e.g., Furaneol® in strawberries), 5-Hydroxymethyl-3(2H)-furanone is not a major aroma contributor but serves as a redox mediator in biological systems and a precursor for melanoidins in synthetic browning reactions [1] [10]. Its formation in cooked foods is minimal compared to thermally favored isomers like Furaneol® or homofuraneol [5].

Properties

CAS Number

138370-63-5

Product Name

5-Hydroxymethyl-3(2H)-furanone

IUPAC Name

5-(hydroxymethyl)furan-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2

InChI Key

FTDOHINDTOUIDG-UHFFFAOYSA-N

SMILES

C1C(=O)C=C(O1)CO

Synonyms

5-(Hydroxymethyl)-3(2H)-furanone

Canonical SMILES

C1C(=O)C=C(O1)CO

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